1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol
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Description
1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol, also known as 3,4-DCPMEA, is a synthetic compound that has been studied for its potential use in scientific research applications. It is a derivative of the phenylpropanolamine class of compounds and is characterized by its unique combination of two aromatic rings, a methyl group, and an amine group. 3,4-DCPMEA has a variety of biochemical and physiological effects that have been studied in laboratory experiments.
Scientific Research Applications
Reductive Dechlorination by Human Intestinal Bacterium
A study investigated the metabolic fate of methoxychlor, a compound related to "1-(3,4-Dichlorophenyl)-2-{(3-methoxyphenyl)methylamino}ethan-1-ol", in the human intestinal gut. The bacterium Eubacterium limosum transformed methoxychlor and DDT under anaerobic conditions, suggesting a role in the reductive dechlorination of such compounds (Yim et al., 2008).
Manganese-Mediated Synthesis of Cyclic Peroxides
Another study explored the use of manganese-mediated reactions to synthesize cyclic peroxides from alkenes, including compounds structurally similar to the one . This research contributes to the understanding of chemical reactions involving such compounds (Qian et al., 1992).
Estrogenic and Proestrogenic Properties
Research was conducted on the estrogenic and proestrogenic properties of methoxychlor contaminants and metabolites. The study highlights the potential biological activity of compounds structurally related to "1-(3,4-Dichlorophenyl)-2-{(3-methoxyphenyl)methylamino}ethan-1-ol" (Bulger et al., 1985).
Synthesis of Isoflavone and Heterocycles
There was a study on the synthesis of various isoflavone and heterocyclic compounds through reactions involving o-methoxycarbonylphenyl isothiocyanate. This research provides insights into the chemical behavior of similar compounds (Cherbuliez et al., 1967).
Synthesis of Piperazine-Based Amino Alcohols
A study synthesized piperazine-based tertiary amino alcohols and investigated their antitumor activities. This research is significant for understanding the potential biological applications of structurally similar compounds (Hakobyan et al., 2020).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[(3-methoxyphenyl)methyl-methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO2/c1-20(10-12-4-3-5-14(8-12)22-2)11-17(21)13-6-7-15(18)16(19)9-13/h3-9,17,21H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTFOLQZKJTWML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)CC(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732426 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol | |
CAS RN |
802051-24-7 |
Source
|
Record name | 1-(3,4-Dichlorophenyl)-2-{[(3-methoxyphenyl)methyl](methyl)amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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